
Elaiophylin
Overview
Description
Elaiophylin (also known as azalomycin B, efomycin E, or gopalamycin) is a C2-symmetric 16-membered macrodiolide originally isolated from Streptomyces melanosporus . Its structure features a diolide backbone with two 6-deoxyfucose moieties and a hemiketal group. This compound exhibits diverse biological activities, including antimicrobial, anticancer, immunosuppressive, and antiangiogenic properties . Mechanistically, it targets key cellular pathways such as autophagy inhibition, disruption of the Hsp90/Cdc37 complex, and modulation of oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elaiophylin is typically produced through fermentation processes involving Streptomyces melanosporofaciens. The sporulation conditions of this microorganism are optimized to maximize the yield of this compound. The best culture sporulation is achieved on agar broths with dextrin or hydrolyzed corn starch as carbon sources .
Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. The fermentation medium is carefully controlled to maintain optimal conditions for the growth of Streptomyces melanosporofaciens and the production of this compound. The compound is then extracted and purified to pharmaceutical grade .
Chemical Reactions Analysis
Types of Reactions: Elaiophylin undergoes various chemical reactions, including acetal alkylation. When exposed to methanol, this compound undergoes stereospecific acetal alkylation to form 11-O-methylthis compound and 11,11’-O-dimethylthis compound .
Common Reagents and Conditions: The acetal alkylation reaction of this compound typically involves methanol as the reagent. The reaction conditions are carefully controlled to ensure the desired stereospecific transformation .
Major Products: The major products formed from the acetal alkylation of this compound are 11-O-methylthis compound and 11,11’-O-dimethylthis compound .
Scientific Research Applications
Anticancer Activity
Elaiophylin has demonstrated potent anticancer effects across multiple studies:
- Ovarian Cancer : In vitro studies showed that this compound effectively inhibits cell viability and induces apoptosis in ovarian cancer cell lines (SKOV3, OVCAR3) through autophagy inhibition and ER stress induction . In vivo experiments confirmed significant tumor growth inhibition in mouse models.
- Uveal Melanoma : Research indicates that this compound significantly suppresses tumorigenesis in human uveal melanoma by downregulating SIRT1 expression and inducing autophagic cell death .
- Lung Adenocarcinoma : this compound has also shown efficacy in lung adenocarcinoma cells (A549), where it inhibited cell viability and promoted apoptosis through similar mechanisms of action .
Table 1: Summary of Key Studies on this compound
Broader Applications
Beyond its anticancer properties, this compound has exhibited other biological activities:
- Antimicrobial Activity : Some studies have noted its potential antimicrobial effects, although these applications require further investigation.
- Immunosuppressive Effects : Preliminary findings suggest that this compound may modulate immune responses, which could be beneficial in autoimmune conditions or transplant medicine.
Mechanism of Action
Elaiophylin is part of a family of macrodiolides that includes compounds such as conglobatins, samroiyotmycins, bispolides, vermiculin, and pyrenophorin . Among these, efomycin E is structurally similar to this compound, differing only by a methoxy substitution at C-24′ .
Uniqueness: this compound’s unique C2-symmetric structure and broad spectrum of biological activities set it apart from other macrodiolides. Its ability to inhibit multiple cellular processes, including autophagy and the Wnt/β-Catenin signaling pathway, makes it a promising candidate for therapeutic applications .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Elaiophylin belongs to a family of macrodiolides with structural variations in substituents (e.g., methyl, methoxy, or hydroxyl groups) at positions C-2, C-11, and C-13. These modifications influence bioactivity and specificity.
Table 1: Structural Variations and Key Analogues
Antimicrobial Activity
This compound and its analogues show potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). However, activity varies with structural modifications:
- This compound (1): MIC = 1–4 μg/mL against MRSA and VRE .
- 11-O-Methylthis compound (2): 50% reduction in antibacterial potency compared to this compound .
- Efomycin G (3): Strong cytotoxic and cell cycle inhibitory effects at low concentrations .
Anticancer Mechanisms
- Autophagy Inhibition: this compound blocks autophagic flux by impairing lysosomal cathepsin activity, leading to apoptosis in esophageal squamous cell carcinoma (ESCC) and ovarian cancer . In contrast, geldanamycin (a co-produced analogue) inhibits autophagy via Hsp90 ATP-pocket binding .
- Hsp90/Cdc37 Targeting: this compound disrupts the Hsp90/Cdc37 complex with IC₅₀ = 14 μM, outperforming conglobatin A (IC₅₀ = 23 μM) . Unlike ATP-competitive inhibitors (e.g., 17-AAG), this compound binds to a surface region of Hsp90, sparing normal cells from toxicity .
- Oxidative Stress Induction: In uveal melanoma, this compound triggers mitochondrial dysfunction and ROS accumulation, causing SIRT1-dependent mitophagy suppression .
Immunosuppressive and Antiangiogenic Effects
This compound inhibits tumor angiogenesis by downregulating VEGFR2 and HIF-1α, whereas analogues like efomycin M target selectin functions for anti-inflammatory applications .
Mechanistic Divergence from Related Compounds
Geldanamycin vs. This compound
Parameter | This compound | Geldanamycin |
---|---|---|
Target | Hsp90/Cdc37 interface | Hsp90 ATP-binding pocket |
Autophagy Effect | Late-stage inhibition | Early-stage inhibition |
Co-regulation | Biosynthesis repressed by GdmRIII | Biosynthesis promoted by GdmRIII |
Toxicity | Low cytotoxicity at effective doses | High hepatotoxicity |
Conglobatin A vs. This compound
Both disrupt Hsp90/Cdc37, but this compound exhibits 1.6× higher potency (IC₅₀ = 14 μM vs. 23 μM) and superior anti-tumor efficacy in pancreatic cancer models .
Therapeutic Advantages and Limitations
- Advantages: Broad-spectrum activity against drug-resistant pathogens. Dual targeting of autophagy and Hsp90/Cdc37 in cancers. Low cytotoxicity to non-cancer cells (e.g., ARPE-19 retinal cells) .
- Limitations :
- Structural complexity hinders synthetic modification.
- Variable efficacy in hypoxic tumors due to HIF-1α modulation .
Biological Activity
Elaiophylin, a compound derived from the fermentation of the bacterium Streptomyces griseus, has garnered significant attention for its diverse biological activities, particularly in cancer treatment. This article delves into the various mechanisms through which this compound exerts its effects, supported by recent research findings and case studies.
Overview of Biological Activities
This compound exhibits a wide range of biological properties, including:
- Antimicrobial Activity : Effective against various pathogens.
- Anticancer Activity : Demonstrated efficacy in multiple cancer types.
- Immunosuppressive Effects : Potential use in autoimmune diseases.
- Anti-inflammatory Properties : Involved in reducing inflammation.
- Anthelmintic Activity : Effective against parasitic worms.
- α-Glucosidase Inhibition : Potential applications in diabetes management .
1. Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce apoptosis in cancer cells through various pathways:
- Cell Cycle Dynamics : Research indicates that this compound can arrest the cell cycle at different phases depending on its concentration. Lower concentrations primarily cause S phase arrest, while higher concentrations lead to G0/G1 and G2/M phase arrest. This suggests that this compound interacts with specific cell-cycle regulators, offering insights into its potential as a therapeutic agent for pancreatic cancer .
2. Inhibition of Autophagy
This compound acts as a potent autophagy inhibitor:
- Mechanistic Insights : It inhibits mitophagy and promotes oxidative stress, leading to autophagic cell death in human uveal melanoma cells. The compound down-regulates SIRT1, influencing the deacetylation and mitochondrial localization of FoxO3a, which is crucial for cellular stress responses .
3. Induction of Paraptosis
Recent studies have revealed that this compound triggers paraptosis—a form of programmed cell death characterized by excessive endoplasmic reticulum (ER) stress—particularly in ovarian cancer cells. This is evidenced by the upregulation of genes involved in the unfolded protein response, such as DDIT3 (CHOP) and ATF3 .
Table 1: Summary of Key Studies on this compound's Biological Activity
Future Directions
The multifaceted biological activities of this compound suggest its potential as a therapeutic candidate across various medical fields, particularly oncology. Future research should focus on:
- Molecular Mechanisms : Further elucidation of the molecular pathways influenced by this compound.
- Clinical Trials : Conducting human clinical trials to assess its efficacy and safety profile.
- Combination Therapies : Exploring synergistic effects with other anticancer agents.
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to assess Elaiophylin’s autophagy-inhibitory effects in cancer cells?
- Methodological Answer : Utilize GFP-LC3 puncta formation assays to monitor autophagosome accumulation and mCherry-GFP-LC3 reporters to distinguish autophagosomes (yellow puncta) from autolysosomes (red puncta). Validate via Western blot for LC3-II/LC3-I ratio and p62/SQSTM1 protein levels. Include chloroquine (CQ) as a positive control for autophagy inhibition .
- Statistical Considerations : Perform triplicate experiments and analyze data using GraphPad Prism with Student’s t-test for group comparisons (p < 0.05 threshold) .
Q. How can researchers evaluate this compound’s cytotoxic effects in vitro?
- Protocol : Use CCK-8 assays to measure cell viability across a dose range (e.g., 0.1–10 µM) in cancer cell lines (e.g., ESCC, ovarian cancer). Confirm apoptosis via Annexin V/PI staining and flow cytometry, with parallel measurement of Bax/Bcl-2 protein ratios .
- Key Controls : Include untreated cells and vehicle controls (e.g., DMSO) to isolate compound-specific effects .
Q. What are the standard in vivo models for testing this compound’s antitumor efficacy?
- Model Design : Orthotopic ovarian cancer models (e.g., SKOV3 xenografts) at doses of 2–8 mg/kg. Monitor tumor volume via caliper measurements and validate autophagy inhibition via IHC for LC3B and p62 in excised tumors. Toxicity assessments should include histopathology of intestinal tissues (high doses may mimic ATG16L1-deficient phenotypes) .
Advanced Research Questions
Q. How does this compound reconcile conflicting data on autophagy modulation (inhibition vs. induction) across cancer types?
- Mechanistic Insight : this compound blocks late-stage autophagy by impairing lysosomal cathepsin activity (e.g., CTSB/CTSD), causing autophagosome accumulation. However, in TP53-mutant cancers, it may exacerbate ER stress, leading to paraptosis. Context-dependent outcomes require validation via TEM for ultrastructural changes (e.g., cytoplasmic vacuolation) and MAPK pathway activation assays (e.g., phospho-ERK/MEK) .
- Experimental Strategy : Compare cell lines with varying TP53 status and use CRISPR/Cas9 to knockout SHP2 or MAPK components to isolate pathway-specific effects .
Q. What methodologies identify this compound’s molecular targets in drug-resistant cancers?
- Target Identification : Conduct CETSA (cellular thermal shift assays) and SPR (surface plasmon resonance) to confirm direct binding to SHP2. Validate via CRISPR/Cas9 knockout screens in resistant ovarian cancer models. Correlate target engagement with MAPK hyperactivation using phospho-specific antibodies .
- Data Integration : Combine transcriptomics (RNA-seq) and phosphoproteomics to map downstream signaling nodes altered by this compound .
Q. How can this compound’s dual role in autophagy inhibition and apoptosis induction be optimized for combination therapies?
- Synergy Testing : Pair this compound with cisplatin or PARP inhibitors in hypoxia-mimetic conditions (e.g., CoCl2 treatment). Assess synergy via Chou-Talalay combination index (CI) and validate hypoxia markers (HIF-1α) via Western blot .
- Resistance Mitigation : Pre-screen tumors for elevated basal MAPK activity (e.g., p-MEK/ERK IHC) to prioritize this compound-sensitive populations .
Q. What statistical approaches address variability in this compound’s dose-response across cell lines?
- Analytical Framework : Use nonlinear regression (e.g., log(inhibitor) vs. response curves) to calculate IC50 values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report SEM and exclude outliers via Grubbs’ test .
Q. Contradiction Analysis & Reproducibility
Q. How should researchers address discrepancies in this compound’s efficacy between 2D vs. 3D culture models?
- Model Optimization : Compare 2D monolayer cultures with 3D spheroids or organoids. Use live-cell imaging to track autophagy flux (e.g., LysoTracker Red) and apoptosis (Caspase-3/7 probes) dynamically. Ensure consistent hypoxia conditions (1% O2) for 3D models .
Q. What validation steps ensure reproducibility in this compound’s autophagy-related findings?
- Best Practices :
Include multiple autophagy readouts (e.g., LC3 turnover, lysosomal protease activity).
Use isogenic cell lines to control for genetic variability.
Share raw blots and flow cytometry gating strategies in supplementary materials .
Q. Methodological Resources
Properties
IUPAC Name |
(3E,5E,7S,8S,11E,13E,15S,16S)-8,16-bis[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H88O18/c1-13-37-33(9)71-53(63,25-41(37)67-45-23-39(55)49(61)35(11)65-45)31(7)47(59)29(5)51-27(3)19-15-17-22-44(58)70-52(28(4)20-16-18-21-43(57)69-51)30(6)48(60)32(8)54(64)26-42(38(14-2)34(10)72-54)68-46-24-40(56)50(62)36(12)66-46/h15-22,27-42,45-52,55-56,59-64H,13-14,23-26H2,1-12H3/b19-15+,20-16+,21-18+,22-17+/t27-,28-,29-,30-,31-,32-,33+,34+,35-,36-,37+,38+,39-,40-,41+,42+,45-,46-,47+,48+,49+,50+,51-,52-,53+,54+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSERMIPXNLXAPD-MJMYBOKFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(OC(CC1OC2CC(C(C(O2)C)O)O)(C(C)C(C(C)C3C(C=CC=CC(=O)OC(C(C=CC=CC(=O)O3)C)C(C)C(C(C)C4(CC(C(C(O4)C)CC)OC5CC(C(C(O5)C)O)O)O)O)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H](C[C@](O[C@@H]1C)(O)[C@H]([C@H](O)[C@@H]([C@H]2OC(=O)/C=C/C=C/[C@@H]([C@H](OC(=O)/C=C/C=C/[C@@H]2C)[C@H]([C@@H](O)[C@@H]([C@@]3(O[C@@H]([C@H]([C@@H](C3)O[C@@H]4O[C@H]([C@H]([C@H](C4)O)O)C)CC)C)O)C)C)C)C)C)O[C@@H]5O[C@H]([C@H]([C@H](C5)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H88O18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001318254 | |
Record name | Elaiophylin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1025.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37318-06-2 | |
Record name | Elaiophylin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37318-06-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Elaiophylin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037318062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elaiophylin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001318254 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZALOMYCIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CAF8865TM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.